molecular formula C7H10N2O B2400834 6-(Dimethylamino)pyridin-3-OL CAS No. 330473-71-7

6-(Dimethylamino)pyridin-3-OL

Cat. No.: B2400834
CAS No.: 330473-71-7
M. Wt: 138.17
InChI Key: FEKGPMCJEOPIRR-UHFFFAOYSA-N
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Description

6-(Dimethylamino)pyridin-3-OL is a pyridine derivative characterized by a hydroxyl (-OH) group at position 3 and a dimethylamino (-N(CH₃)₂) group at position 6 of the pyridine ring. This compound belongs to a class of substituted pyridines, where the electronic and steric effects of substituents significantly influence its physicochemical properties and reactivity. The dimethylamino group is a strong electron-donating moiety, which enhances the acidity of the adjacent hydroxyl group by stabilizing its conjugate base through resonance and inductive effects.

Properties

IUPAC Name

6-(dimethylamino)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9(2)7-4-3-6(10)5-8-7/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKGPMCJEOPIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)pyridin-3-OL can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method typically uses a palladium catalyst to couple a brominated pyridine derivative with a dimethylamino-substituted boronic acid . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like ethanol or water.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the direct treatment of pyridine derivatives with dimethylamine under controlled conditions. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)pyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(Dimethylamino)pyridin-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)pyridin-3-OL involves its interaction with various molecular targets and pathways. The dimethylamino group enhances the compound’s nucleophilicity, allowing it to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyridine Derivatives

The following table compares 6-(Dimethylamino)pyridin-3-OL with structurally related pyridine derivatives, emphasizing substituent positions and functional groups:

Compound Name Substituents (Position) Functional Groups Key Properties/Effects
This compound 6: -N(CH₃)₂; 3: -OH Hydroxyl, dimethylamino Enhanced acidity of -OH due to electron-donating -N(CH₃)₂; potential ligand for metal coordination.
5,6-Dimethoxypyridin-3-ol 5,6: -OCH₃; 3: -OH Hydroxyl, methoxy Methoxy groups are moderately electron-donating; lower acidity compared to dimethylamino analogs.
6-Iodo-5-methoxypyridin-3-ol 6: -I; 5: -OCH₃; 3: -OH Hydroxyl, iodo, methoxy Iodo group (-I) is electron-withdrawing, reducing -OH acidity; useful in cross-coupling reactions.
2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol 2,5: -Cl; 6: -CH₂OH; 3: -OH Hydroxyl, hydroxymethyl, chloro Chloro (-Cl) groups increase polarity; hydroxymethyl adds hydrophilicity.
6-(3-Methoxyphenoxy)pyridin-3-ol 6: -(3-OCH₃-C₆H₄O-); 3: -OH Hydroxyl, methoxyphenoxy Bulky phenoxy substituent may sterically hinder reactivity; extended conjugation possible.

Data Analysis of Physicochemical Properties

  • Acidity (pKa): The hydroxyl group at position 3 in this compound is expected to have a lower pKa (higher acidity) than analogs like 5,6-Dimethoxypyridin-3-ol , due to the stronger electron-donating nature of -N(CH₃)₂ versus -OCH₃. Conversely, electron-withdrawing groups (e.g., -I in 6-Iodo-5-methoxypyridin-3-ol ) would increase pKa (lower acidity).
  • Solubility: The dimethylamino group enhances water solubility compared to non-polar substituents. However, bulky groups like -CH₂OH (in 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol ) or methoxyphenoxy may reduce solubility in aqueous media.
  • Reactivity: The dimethylamino group can act as a directing group in electrophilic substitution reactions, while the hydroxyl group facilitates hydrogen bonding and metal coordination. Iodo-substituted analogs (e.g., ) are prone to participate in Suzuki or Ullmann coupling reactions.

Biological Activity

6-(Dimethylamino)pyridin-3-OL, a compound with the molecular formula C₈H₁₀N₂O, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a pyridine ring substituted with a dimethylamino group and a hydroxyl group. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets involved in cancer progression enhances its therapeutic potential.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its interaction with amyloid plaques suggests potential applications in Alzheimer's disease research, where it may inhibit plaque formation or promote clearance.

The biological activity of this compound is largely attributed to its structural features:

  • Hydroxyl Group : Facilitates hydrogen bonding, enhancing interactions with biological macromolecules.
  • Dimethylamino Group : Increases nucleophilicity, allowing participation in various chemical reactions that can modulate biological pathways.

Research Findings

A summary of key studies is presented below:

StudyFocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains; disrupts cell membranes.
Anticancer ActivityInduces apoptosis and inhibits cancer cell proliferation in vitro.
Neuroprotective EffectsInhibits amyloid plaque formation; potential for Alzheimer's treatment.

Case Studies

  • Antimicrobial Evaluation : In a study assessing the efficacy against Staphylococcus aureus, this compound showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating strong antibacterial properties .
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, alongside increased markers of apoptosis .
  • Neurodegenerative Disease Models : Animal models treated with this compound showed reduced neuroinflammation and improved cognitive function compared to controls, suggesting therapeutic potential in neurodegenerative conditions .

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